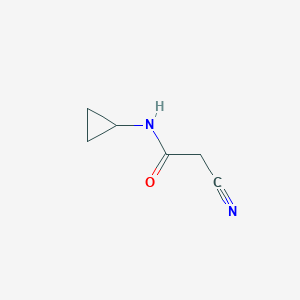

2-cyano-N-cyclopropylacetamide

Overview

Description

Synthesis Analysis 2-Cyano-N-cyclopropylacetamide (2CCPA) has been synthesized and characterized through spectroscopic methods, including FT-IR, FT-Raman, UV-Vis, 1H NMR, and 13C NMR spectrum analyses. The Density Functional Theory (DFT) B3LYP and HF techniques were used to determine the optimal molecular geometry, vibrational wavenumbers, and other properties (Khanum et al., 2022).

Molecular Structure Analysis The molecular structure of 2CCPA has been explored through quantum chemical and molecular docking studies, providing insights into its electronic characteristics, chemically active sites, and minimal binding energy with various protein receptors (Khanum et al., 2022).

Chemical Reactions and Properties 2-Cyano-N-arylacetamide has been utilized in synthesizing various nitrogenous heterocycles, such as iminocoumarine, thiazole, dihydropyridine, and imidazole, demonstrating its versatility in chemical reactions and as an antimicrobial agent (Ewies & Abdelsalaam, 2020).

Physical Properties Analysis The synthesis and physical properties of 2CCPA have been explored in conjunction with its potential in forming novel heterocyclic compounds derived from its structure. The focus has been on understanding its synthesis pathways, reactivity, and the possibility of forming polyfunctionalized heterocyclic systems (Gouda, 2014).

Chemical Properties Analysis Experimental and theoretical studies have shed light on the chemical properties of 2CCPA derivatives, including their cyclization mechanisms to form 5-hydroxy-1,2,3-triazole-4-carbonitriles. These studies contribute to understanding the chemical behavior and potential applications of 2CCPA and its derivatives in synthetic chemistry (Morzherin et al., 2000).

Scientific Research Applications

Summary of the Application

“2-cyano-N-cyclopropylacetamide” is a type of N-cyanoacetamide derivative. These derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Methods of Application or Experimental Procedures

The synthesis of cyanoacetamides, including “2-cyano-N-cyclopropylacetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . Some of the methods used to prepare N-aryl or N-heteryl cyanoacetamides include stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .

Results or Outcomes

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . In addition, many derivatives of cyanoacetamide have been reported for their diverse biological activities, drawing the attention of biochemists in the last decade . The synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles has been highlighted, and they have potential in evolving better chemotherapeutic agents .

Safety And Hazards

2-cyano-N-cyclopropylacetamide is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While there is limited information available on the future directions of 2-cyano-N-cyclopropylacetamide, it is a versatile chemical compound with diverse applications in scientific research. Its potential in various fields continues to be explored .

Relevant Papers Relevant papers on 2-cyano-N-cyclopropylacetamide include studies on its synthesis, spectroscopic properties, quantum chemical properties, and molecular docking .

properties

IUPAC Name |

2-cyano-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-3-6(9)8-5-1-2-5/h5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDHCFMIWCSJGJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366782 | |

| Record name | 2-cyano-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclopropylacetamide | |

CAS RN |

15029-37-5 | |

| Record name | 2-Cyano-N-cyclopropylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15029-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.